DL-Pantothenic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKWGTUZJEAQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047229 | |
| Record name | (±)-Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
599-54-2 | |
| Record name | (±)-Pantothenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Pantothenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Pantothenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-β-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANTOTHENIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Y94D1203 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis of D Pantothenate
De Novo Biosynthetic Pathway in Prokaryotes and Eukaryotes
Enzymatic Steps and Catalytic Mechanisms
Ketopantoate Reductase (PanE) Mechanism
Ketopantoate reductase (KPR), encoded by the panE gene, catalyzes the NADPH-dependent reduction of α-ketopantoate to D-(-)-pantoate nih.govuga.eduunam.mxrcsb.orgresearchgate.net. This reaction is a crucial step in the formation of pantoate, a key intermediate in the pantothenate biosynthetic pathway.
The catalytic mechanism of E. coli KPR involves an ordered sequential kinetic mechanism. NADPH binds to the enzyme first, followed by ketopantoate. The release of pantoate precedes the release of NADP+ nih.gov. The pH dependence of kinetic parameters suggests the involvement of a general acid/base in catalysis. Specifically, an enzyme group with a pK of 8.4 ± 0.2 acts as a general acid during ketopantoate reduction, while another group with a pK of 7.8 ± 0.2 functions as a general base during pantoate oxidation nih.gov.
Studies have identified specific amino acid residues critical for KPR activity. In E. coli KPR, residues such as Asn98, Lys176, and Glu256 are implicated in the catalytic mechanism and substrate binding rcsb.orggoogle.com. Lys176, in particular, plays a role in forming a hydrogen bond with the hydroxyl group of pantoate, facilitated by a hinge-bending motion between the enzyme's N- and C-terminal domains rcsb.org. The stereospecific transfer of the pro-S hydrogen atom from NADPH to the C-2 position of ketopantoate has been confirmed via 1H NMR spectroscopy nih.gov. Kinetic isotope effect studies indicate that hydride transfer is not the rate-limiting step in the catalysis nih.gov.
Pantothenate Synthetase (PanC) Mediated Condensation
Pantothenate synthetase (PS), encoded by the panC gene, catalyzes the final step in pantothenate biosynthesis: the ATP-dependent condensation of D-pantoate with β-alanine to form D-pantothenate nih.govresearchgate.netrsc.orgnih.govuniprot.orgrsc.orgacs.orgucla.eduuniprot.orgexpasy.orgmdpi.comresearchgate.nettum.de. This reaction is vital for the production of CoA and acyl carrier proteins nih.gov.
The mechanism employed by PS is generally described as a "Bi Uni Uni Bi Ping Pong" kinetic mechanism nih.govuniprot.orgrsc.orgacs.orguniprot.orgexpasy.org. The process involves two main stages:
Formation of Pantoyl Adenylate: ATP binds to the enzyme, followed by D-pantoate. This interaction leads to the formation of an enzyme-bound pantoyl adenylate intermediate and the release of pyrophosphate (PPi). This step is often Mg2+-dependent nih.govacs.orgucla.edunih.gov. His47 has been identified as donating a proton to the pyrophosphate leaving group ebi.ac.uk.
Condensation with β-alanine: The amino group of β-alanine then acts as a nucleophile, attacking the carbonyl carbon of the pantoyl adenylate intermediate. This results in the formation of pantothenate and adenosine (B11128) monophosphate (AMP) rsc.orgnih.govrsc.orgacs.orgucla.eduebi.ac.uk.
The enzyme's activity is regulated by various factors. Activation typically requires a combination of divalent cations (magnesium or manganese) and monovalent cations (potassium or ammonium). However, excessive concentrations of magnesium and manganese can be inhibitory uniprot.org. PS is also activated by reducing agents like 2-mercaptoethanol, dithiothreitol, cysteine, and glutathione. Conversely, it can be inhibited by heavy metal ions (mercury, cobalt, zinc, copper, silver), chelating agents (EDTA, EGTA, o-phenanthroline), and β-alanine analogs such as taurine (B1682933) and gamma-aminobutyrate (B1235393) uniprot.org. The optimal pH for E. coli PS is around 10, and it remains stable between pH 5.0 and 11.0 uniprot.org. The optimal temperature is approximately 30°C, with stability up to 37°C uniprot.org.
Genetic Regulation of Biosynthetic Genes (panD, panB, panE, panC)
The pantothenate biosynthetic pathway in E. coli involves four key genes: panD, panB, panE, and panC nih.govmdpi.comoup.comnih.gov. panD encodes aspartate α-decarboxylase (ADC), which produces β-alanine from L-aspartate researchgate.netmdpi.comoup.comuniprot.org. panB encodes ketopantoate hydroxymethyltransferase (KPHMT), which converts α-ketoisovalerate to ketopantoate researchgate.netrsc.orgmdpi.com. panE encodes ketopantoate reductase (KPR), reducing ketopantoate to pantoate nih.govunam.mxresearchgate.net. Finally, panC encodes pantothenate synthetase (PS), which condenses pantoate and β-alanine to form pantothenate nih.govresearchgate.netrsc.orgnih.govuniprot.orgrsc.orgacs.orgucla.eduuniprot.orgexpasy.orgmdpi.comresearchgate.nettum.de.
Transcriptional regulation of these genes is complex and can involve feedback mechanisms. In Salmonella enterica serovar Typhimurium, mutations that increase the spacing between the -10 and -35 hexamers of the promoter for the panBCD operon lead to a tenfold increase in transcription of these genes, resulting in elevated pantothenate production asm.org. Overexpression of panB alone has been shown to be sufficient to increase pantothenate levels and restore thiamine (B1217682) synthesis in certain mutant strains, suggesting panB might be a limiting factor in pantothenate synthesis under specific conditions asm.org.
In E. coli, the panB and panC genes are often found in an operon nih.govasm.org. Promoter mutations affecting this operon can lead to increased expression of both genes, thereby enhancing pantothenate production nih.gov. Furthermore, the regulation of β-alanine supply, mediated by aspartate α-decarboxylase (PanD), can be influenced by regulatory proteins like PanZ, which interacts with PanD in a manner dependent on coenzyme A or acetyl-CoA concentrations nih.gov. Overexpression of PanZ can lead to inhibition of pantothenate biosynthesis by affecting activated PanD nih.gov.
Comparative Biosynthesis Across Biological Systems
The pantothenate biosynthetic pathway, while fundamentally conserved, exhibits variations in its components and regulation across different biological domains.
Pathways in Bacteria (e.g., E. coli, C. glutamicum)
In bacteria like Escherichia coli and Corynebacterium glutamicum, the pathway typically begins with the amino acid valine, which is converted to α-ketoisovalerate. This intermediate then proceeds through ketopantoate hydroxymethyltransferase (panB) and ketopantoate reductase (panE) to yield pantoate ontosight.airesearchgate.netrsc.orgmdpi.comnih.gov. Concurrently, β-alanine is synthesized from L-aspartate by aspartate α-decarboxylase (panD) researchgate.netmdpi.comoup.comuniprot.org. The final step involves the condensation of pantoate and β-alanine by pantothenate synthetase (panC) nih.govresearchgate.netrsc.orgnih.govuniprot.orgrsc.orgacs.orgucla.eduuniprot.orgexpasy.orgmdpi.comresearchgate.nettum.de.
In C. glutamicum, the ketopantoate reductase activity is notably performed by the ilvC gene product, which also functions in branched-chain amino acid biosynthesis, indicating a substrate ambiguity or functional overlap nih.govoup.comd-nb.info. This is similar to findings in other bacteria that lack a classical KPR, where KARI (ketol-acid reductoisomerase) encoded by ilvC can perform this function oup.comd-nb.info. The pathway in C. glutamicum is largely identical to that in E. coli, including the feedback inhibition of ketopantoate hydroxymethyltransferase by pantoate nih.gov.
Some bacteria may lack specific genes in the pathway, relying on alternative enzymes or uptake mechanisms for pantothenate researchgate.net. For instance, certain Buchnera species have lost panD and panE, relying on the ilvC gene product to complement the missing ketopantoate reductase activity d-nb.info.
Pathways in Fungi (e.g., Saccharomyces cerevisiae)
Fungi, including Saccharomyces cerevisiae, also synthesize pantothenate. However, the source of β-alanine can differ from bacteria. While E. coli synthesizes β-alanine from L-aspartate, S. cerevisiae has been shown to synthesize β-alanine from spermine (B22157) mdpi.comoup.comnih.gov. Other yeasts like Schizosaccharomyces pombe and Saccharomyces kluyveri synthesize β-alanine from uracil (B121893) oup.com.
Interestingly, many yeasts, including S. cerevisiae, primarily rely on the uptake of extracellular pantothenate via specific pantothenate transporters, such as Fen2p, rather than de novo synthesis oup.comnih.gov. While S. cerevisiae possesses genes for pantothenate biosynthesis, some strains can be auxotrophic for pantothenate, indicating a reduced or absent capacity for de novo synthesis oup.comnih.govasm.org. The absence of a panD gene/enzyme is characteristic of yeasts, reinforcing their reliance on alternative β-alanine sources or uptake mdpi.comasm.org.
Pathways in Plants
Pantothenate biosynthesis is also present in plants, although the complete elucidation of these pathways, particularly regarding compartmentalization, is ongoing ontosight.aiwikipathways.org. In plants, the pathway generally follows a similar pattern to bacteria, involving the conversion of valine to α-ketoisovalerate, followed by steps leading to pantoate and β-alanine, which are then condensed by pantothenate synthetase to form pantothenate ontosight.ainih.govwikipathways.org.
The specific enzymes and their localization can vary. For example, the conversion of α-ketoisovalerate to ketopantoate is thought to occur in mitochondria, while the subsequent reduction of ketopantoate to pantoate is less defined in terms of cellular location wikipathways.org. The source of β-alanine in plants is also an area of ongoing research, with several potential routes being considered tum.de. While homologous genes for pantothenate biosynthesis are found in many yeasts and plants, the specific details and regulatory mechanisms can differ significantly mdpi.comasm.orgwikipathways.org.
Distinct Mechanisms in Archaea
However, many archaea utilize an alternative pathway where the order of these key reactions is reversed. Instead of first forming D-pantothenate and then phosphorylating it, archaea often employ pantoate kinase (PoK) to phosphorylate D-pantoate to D-4′-phosphopantoate, followed by the addition of β-alanine catalyzed by phosphopantothenate synthetase (PPS) oup.comresearchgate.netnih.gov. This distinct sequence means that the intermediate D-4′-phosphopantoate is formed before the β-alanine moiety is incorporated, contrasting with the bacterial/eukaryotic route oup.comresearchgate.net.
Furthermore, the enzymes themselves often show little sequence homology between archaea and bacteria/eukaryotes, suggesting independent recruitment and evolution of these pathways nih.govportlandpress.comnih.gov. For example, archaeal pantoate kinases (PoK) and phosphopantothenate synthetases (PPS) are structurally and functionally distinct from their bacterial counterparts, Pantothenate Kinase (PanK) and Pantothenate Synthetase (PS), respectively oup.comnih.gov. This divergence highlights the mosaic evolution of the Coenzyme A biosynthesis pathway across the three domains of life oup.com. While some archaea may possess genes homologous to bacterial pantothenate biosynthesis enzymes, these are often attributed to horizontal gene transfer from bacterial thermophiles nih.gov.
Host-Symbiont Metabolic Complementarity in Biosynthesis
Metabolic collaboration between hosts and their microbial symbionts plays a crucial role in ensuring the availability of essential nutrients, including pantothenate, particularly in organisms with limited dietary intake or specialized diets. This complementarity involves the division of labor, where different metabolic steps of the pantothenate biosynthesis pathway are carried out by the host and its symbiont(s) nih.govpnas.orgplos.org.
A notable example of this phenomenon is observed in insect nutritional endosymbioses. Many insects, especially those feeding on nutrient-poor diets like xylem fluid, rely on their bacterial endosymbionts to synthesize essential vitamins and cofactors that are absent or scarce in their food plos.orgnih.gov. In some insect-bacterial symbioses, the host may provide certain precursors, such as β-alanine, which is essential for pantothenate synthesis. The endosymbiont then utilizes this precursor, along with its own enzymatic machinery, to complete the pathway nih.govnih.gov. For instance, in the pea aphid Acyrthosiphon pisum, the endosymbiont Buchnera aphidicola has lost the gene for β-alanine synthesis (panD). Consequently, the aphid host provides β-alanine, which is then used by Buchnera to synthesize pantothenate, completing a fragmented pathway nih.govnih.gov.
Another instance of metabolic complementarity is seen in the glassy-winged sharpshooter (Homalodisca coagulata). This insect harbors two bacterial endosymbionts, Baumannia cicadellinicola and Sulcia muelleri. Genomic analyses suggest that Sulcia may provide intermediates for the valine pathway, including 2-ketovaline, which is a precursor for pantothenate and coenzyme A biosynthesis in Baumannia. Baumannia itself is specialized in synthesizing vitamins and cofactors, including pantothenate, for its host, as it lacks most amino acid biosynthetic pathways plos.org. This division of metabolic labor ensures the efficient production of essential compounds, demonstrating a sophisticated level of host-symbiont metabolic interdependence.
Metabolic Conversion and Integration: Coenzyme a Coa and Acyl Carrier Protein Acp
Coenzyme A Biosynthesis Pathway from Pantothenate
The conversion of pantothenate to CoA involves a sequence of five enzymatic reactions that are fundamental for cellular metabolism. nih.govreactome.org This pathway utilizes pantothenate, cysteine, and ATP to produce the final CoA molecule. nih.gov The enzymes involved in this pathway are highly conserved across species, from prokaryotes to eukaryotes. nih.govoup.com
The activity of PanK is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA and malonyl-CoA. nih.govwikipedia.org This regulation ensures that the intracellular concentration of CoA is tightly controlled to meet the metabolic demands of the cell. researchgate.net In mammals, there are four active isoforms of PanK (PanK1, PanK2, PanK3, and PanK4), which are encoded by three distinct genes and exhibit differential regulation and subcellular localization. wikipedia.orgnih.gov
Table 1: Overview of Pantothenate Kinase (PanK)
| Feature | Description |
|---|---|
| Enzyme | Pantothenate Kinase (PanK, CoaA) |
| EC Number | 2.7.1.33 |
| Substrates | Pantothenate, ATP |
| Product | 4'-phosphopantothenate |
| Function | Catalyzes the first and rate-limiting step in CoA biosynthesis. |
| Regulation | Feedback inhibition by CoA and its thioesters (e.g., acetyl-CoA). |
| Mammalian Isoforms | PanK1, PanK2, PanK3, PanK4 |
Following the initial phosphorylation, the next step involves the condensation of 4'-phosphopantothenate with the amino acid L-cysteine. nih.gov This reaction is catalyzed by phosphopantothenoylcysteine synthetase (PPCS), or CoaB. nih.gov The enzyme facilitates the formation of an amide bond between the carboxyl group of 4'-phosphopantothenate and the amino group of cysteine, yielding 4'-phospho-N-pantothenoylcysteine. oup.comnih.gov
The reaction mechanism of PPCS involves the formation of an acyl-adenylate intermediate. nih.gov The nucleoside triphosphate (NTP) required for this reaction can vary between species; for instance, the enzyme from Escherichia coli utilizes cytidine (B196190) triphosphate (CTP), whereas the human isoform uses adenosine (B11128) triphosphate (ATP). wikipedia.org Mutations in the human PPCS gene have been linked to dilated cardiomyopathy. nih.gov
The third step in the CoA biosynthetic pathway is the decarboxylation of 4'-phosphopantothenoylcysteine to form 4'-phosphopantetheine (B1211885). oup.comnih.gov This reaction is catalyzed by the enzyme phosphopantothenoylcysteine decarboxylase (PPCDC). genecards.orgsydlabs.com The enzyme specifically removes the carboxyl group from the cysteine moiety of the substrate. genecards.orguniprot.org
PPCDC belongs to the family of lyases, specifically the carboxy-lyases that cleave carbon-carbon bonds. wikipedia.org This enzymatic step is essential for the subsequent adenylylation reaction in the pathway. sinobiological.com
The penultimate step in CoA biosynthesis is the transfer of an adenylyl group from ATP to 4'-phosphopantetheine. oup.comnih.gov This reversible reaction is catalyzed by phosphopantetheine adenylyltransferase (PPAT), also known as CoaD. asm.orgebi.ac.uk The products of this reaction are dephospho-coenzyme A (dPCoA) and pyrophosphate. nih.govasm.org
In E. coli, PPAT is considered a secondary regulatory point in the CoA biosynthesis pathway, following the primary regulation at the PanK step. oup.com The enzyme is subject to feedback inhibition by CoA, which competes with ATP for binding to the active site. nih.gov The human ortholog of PPAT is part of a bifunctional enzyme known as CoA synthase. nih.gov
The final step in the de novo synthesis of CoA is the phosphorylation of dephospho-CoA. frontiersin.orgimrpress.com This reaction is catalyzed by dephospho-CoA kinase (DPCK), or CoaE, which transfers a phosphate (B84403) group from ATP to the 3'-hydroxyl group of the ribose moiety of dephospho-CoA to produce coenzyme A. frontiersin.org
In mammals, DPCK activity is part of the bifunctional enzyme CoA synthase (COASY), which also catalyzes the preceding PPAT reaction. nih.govresearchgate.net However, in some organisms, such as the parasite Entamoeba histolytica, DPCK exists as a standalone enzyme. frontiersin.org The kinetic properties of DPCK can differ significantly between species. For instance, the archaeal DPCK from Thermococcus kodakarensis utilizes GTP as the phosphate donor, in contrast to the ATP-dependent kinases found in bacteria and eukaryotes. nih.govasm.orgresearchgate.net
Table 2: Enzymes of the Coenzyme A Biosynthesis Pathway
| Step | Enzyme | Abbreviation | Substrate(s) | Product(s) |
|---|---|---|---|---|
| 1 | Pantothenate Kinase | PanK / CoaA | Pantothenate, ATP | 4'-Phosphopantothenate, ADP |
| 2 | Phosphopantothenoylcysteine Synthetase | PPCS / CoaB | 4'-Phosphopantothenate, Cysteine, NTP | 4'-Phosphopantothenoylcysteine, NMP, PPi |
| 3 | Phosphopantothenoylcysteine Decarboxylase | PPCDC | 4'-Phosphopantothenoylcysteine | 4'-Phosphopantetheine, CO2 |
| 4 | Phosphopantetheine Adenylyltransferase | PPAT / CoaD | 4'-Phosphopantetheine, ATP | Dephospho-CoA, PPi |
In addition to the de novo synthesis pathway starting from pantothenate, mammalian cells can also utilize salvaged precursors to replenish their intracellular CoA pools. nih.gov The degradation of extracellular CoA can generate intermediates that are then transported into the cell and enter the biosynthetic pathway. nih.gov For instance, ectonucleotide pyrophosphatases can break down external CoA to 4'-phosphopantetheine, which can then be taken up by the cell and used in the later stages of CoA synthesis, bypassing the initial enzymatic steps. nih.gov This salvage pathway provides an alternative route for CoA production, particularly when the de novo pathway may be compromised. nih.gov
Functional Role of Coenzyme A as an Acyl Group Carrier
Coenzyme A (CoA) is a pivotal molecule in cellular metabolism, primarily functioning as a carrier of acyl groups. imrpress.comproprep.comnih.gov This function is facilitated by its chemical structure, which includes a thiol group that can react with carboxylic acids to form thioesters. wikipedia.org When CoA is attached to an acyl group, the resulting molecule is known as acyl-CoA. wikipedia.org This process of forming acyl-CoA derivatives is essential for a multitude of metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle. proprep.comwikipedia.org By acting as a carrier, CoA facilitates the transfer of these acyl groups into various metabolic reactions, playing a central role in the interconversion of fats, proteins, and carbohydrates. britannica.comnih.gov It is estimated that approximately 4% of all cellular enzymes utilize CoA or its thioesters as a substrate. wikipedia.org
The formation of a thioester bond between CoA and an acyl group creates a high-energy linkage. portlandpress.com This high-energy bond makes the acyl group more reactive and primed for transfer in subsequent enzymatic reactions. CoA and its derivatives are involved in over 100 different catabolic and anabolic reactions, highlighting their widespread importance in cellular biochemistry. nih.gov
Involvement in Carbohydrate Metabolism
Coenzyme A is central to carbohydrate metabolism, acting as the critical link between glycolysis and the tricarboxylic acid (TCA) cycle. wikipedia.org Its role is embodied in the molecule acetyl-CoA, which is formed from the pyruvate generated during glycolysis. wikipedia.orgcreative-proteomics.com This conversion is a key regulatory point in cellular energy production. nih.gov
The conversion of pyruvate to acetyl-CoA is an irreversible reaction catalyzed by the Pyruvate Dehydrogenase Complex (PDC), a multi-enzyme complex located in the mitochondrial matrix. wikipedia.orgmhmedical.com This complex links the glycolytic pathway with the TCA cycle. nih.gov The PDC is composed of multiple copies of three distinct enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) S-acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). mhmedical.comwikipedia.org
| Enzyme Component | Function in Acetyl-CoA Formation |
| Pyruvate dehydrogenase (E1) | Catalyzes the decarboxylation of pyruvate. wikipedia.org |
| Dihydrolipoamide S-acetyltransferase (E2) | Catalyzes the transfer of the acetyl group to Coenzyme A. nih.gov |
| Dihydrolipoamide dehydrogenase (E3) | Regenerates the oxidized form of lipoamide, a cofactor, while reducing NAD+ to NADH. nih.gov |
The TCA cycle, also known as the Krebs cycle, is the final common pathway for the oxidation of fuel molecules, including carbohydrates, fats, and amino acids. britannica.com Acetyl-CoA serves as the primary entry point for two-carbon units into this cycle. wikipedia.orgteachmephysiology.com The cycle begins when acetyl-CoA condenses with oxaloacetate, a four-carbon molecule, to form citrate (B86180), a six-carbon molecule. britannica.comteachmephysiology.com This reaction is catalyzed by the enzyme citrate synthase. creative-proteomics.com
Within the TCA cycle, another crucial intermediate involving Coenzyme A is Succinyl-CoA. teachmephysiology.com Succinyl-CoA is a four-carbon molecule formed from the oxidative decarboxylation of alpha-ketoglutarate. britannica.com The conversion of succinyl-CoA to succinate (B1194679) is coupled with the synthesis of a high-energy phosphate bond in the form of guanosine (B1672433) triphosphate (GTP) or adenosine triphosphate (ATP), a process known as substrate-level phosphorylation. mhmedical.com Succinyl-CoA also serves as a precursor for heme synthesis. creative-proteomics.com
| TCA Cycle Intermediate | Role Involving Coenzyme A |
| Acetyl-CoA | Enters the cycle by condensing with oxaloacetate to form citrate. britannica.comteachmephysiology.com |
| Succinyl-CoA | An intermediate whose conversion to succinate generates GTP or ATP. mhmedical.com |
Role in Lipid Metabolism
Coenzyme A is indispensable for lipid metabolism, participating in both the synthesis and breakdown of fatty acids. wikipedia.orgnih.gov In these processes, CoA functions to activate fatty acids by forming thioesters, known as fatty acyl-CoAs. wikipedia.org This activation is a prerequisite for their participation in metabolic pathways. lumenlearning.com
Fatty acid biosynthesis is the process of creating fatty acids from acetyl-CoA and malonyl-CoA precursors. nih.gov This process heavily relies on an Acyl Carrier Protein (ACP), which, like CoA, contains a phosphopantetheine prosthetic group to which the growing fatty acid chain is attached. portlandpress.comwikipedia.org In fact, CoA is the donor of this crucial phosphopantetheine group to the ACP. wikipedia.orgportlandpress.com
The synthesis begins with the carboxylation of acetyl-CoA to form malonyl-CoA. wikipedia.org Both acetyl-CoA and malonyl-CoA are then transferred to the ACP to form acetyl-ACP and malonyl-ACP. youtube.com The fatty acid chain is then elongated through a series of condensation, reduction, and dehydration reactions, with the ACP shuttling the growing acyl chain between the different enzymatic domains of the fatty acid synthase complex. youtube.comnih.gov
Fatty acid elongation, which occurs mainly in the endoplasmic reticulum, also utilizes acyl-CoAs as substrates to extend the length of pre-existing fatty acid chains. wikipedia.org
| Molecule | Role in Fatty Acid Biosynthesis |
| Acetyl-CoA | The primary building block for fatty acid synthesis. wikipedia.org |
| Malonyl-CoA | Formed from acetyl-CoA, it serves as the two-carbon donor for chain elongation. nih.gov |
| Acyl Carrier Protein (ACP) | Covalently holds the growing fatty acid chain via a phosphopantetheine group. portlandpress.com |
| Acyl-CoA | Substrates for the fatty acid elongation systems. researchgate.net |
Fatty acid oxidation, or β-oxidation, is the catabolic process by which fatty acid molecules are broken down to produce acetyl-CoA. wikipedia.org This process is a major source of metabolic energy, particularly during fasting or exercise. nih.gov Before fatty acids can be oxidized, they must first be activated in the cytosol. This activation step involves the attachment of Coenzyme A to the fatty acid, forming a fatty acyl-CoA, a reaction catalyzed by acyl-CoA synthetase. wikipedia.orgabcam.com
Once formed, the fatty acyl-CoA is transported into the mitochondria. abcam.com Inside the mitochondria, β-oxidation proceeds as a cyclical four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons in each cycle. libretexts.org The four steps are dehydrogenation, hydration, oxidation, and thiolysis. abcam.com The final step, catalyzed by β-ketothiolase, cleaves the fatty acyl-CoA to release a molecule of acetyl-CoA and a new fatty acyl-CoA that is two carbons shorter. nih.gov This shortened fatty acyl-CoA then re-enters the β-oxidation spiral until the entire fatty acid chain is converted into acetyl-CoA molecules. libretexts.org The acetyl-CoA produced can then enter the TCA cycle for further oxidation and energy production. abcam.com
Steroid and Cholesterol Biosynthesis
Coenzyme A, derived from pantothenic acid, is central to the biosynthesis of steroids and cholesterol. nih.govutah.edu The synthesis of these vital molecules begins with acetyl-CoA, a direct product of CoA and acetate. wikipedia.org Acetyl-CoA serves as the primary building block for the intricate carbon skeleton of cholesterol. The formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) from acetyl-CoA is a critical step in this pathway. nih.gov This pathway underscores the indispensable role of pantothenic acid in producing hormones and maintaining cell membrane structure. utah.eduwikipedia.org
| Key Molecules in Steroid and Cholesterol Biosynthesis | Role of DL-Pantothenic Acid Derivative (CoA) |
| Acetyl-CoA | Serves as the fundamental two-carbon unit for the entire biosynthetic pathway. |
| 3-hydroxy-3-methylglutaryl (HMG)-CoA | A key intermediate formed from the condensation of acetyl-CoA molecules. |
Function in Nucleic Acid Metabolism
While not a direct structural component of nucleic acids, this compound, through its conversion to Coenzyme A, plays a supportive role in their metabolism. The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides is an energy-intensive process that relies on ATP and other high-energy molecules. accessscience.com The catabolism of carbohydrates, fats, and amino acids, which generates this energy, is heavily dependent on CoA derivatives like acetyl-CoA and succinyl-CoA feeding into the citric acid cycle. utah.edu Furthermore, the degradation of pyrimidines results in the formation of malonyl-CoA and methylmalonyl-CoA, both of which are thioesters of Coenzyme A. asm.org Adenosine monophosphate (AMP) is also a structural component of Coenzyme A. accessscience.com
Contribution to Heme Synthesis
The synthesis of heme, a critical component of hemoglobin and cytochromes, is directly dependent on a Coenzyme A derivative. nih.gov The initial and rate-limiting step of heme biosynthesis involves the condensation of succinyl-CoA and the amino acid glycine. oup.comaditum.org This reaction, catalyzed by the enzyme ALA synthase, takes place in the mitochondria and forms delta-aminolevulinic acid (ALA). oup.comaditum.org Deficiencies in pantothenic acid can lead to decreased heme synthesis. nih.gov Recent research has shown that during erythropoiesis, glutamine is a significant precursor for the succinyl-CoA used in heme synthesis, being converted via α-ketoglutarate.
| Precursors in Heme Synthesis | Role of this compound Derivative (CoA) |
| Succinyl-CoA | A direct reactant that provides a four-carbon unit for the formation of the initial heme precursor, delta-aminolevulinic acid. |
| Glycine | Condenses with succinyl-CoA in the first step of the pathway. |
Acetyl-CoA and Protein Acylation / Post-Translational Modifications
Acetyl-CoA, derived from pantothenic acid, is the primary donor of acetyl groups for protein acylation, a crucial post-translational modification (PTM). This process involves the transfer of an acetyl group to a specific site on a polypeptide chain, most commonly the ε-amino group of lysine (B10760008) residues or the N-terminal amino group. Protein acetylation can alter a protein's structure, function, and interactions, thereby regulating a wide array of cellular processes including gene expression, metabolism, and signal transduction. Histone acetylation, for example, is a key epigenetic mechanism that influences chromatin structure and gene transcription. uobabylon.edu.iq
Acyl Carrier Protein (ACP) Activation and Function
Acyl Carrier Protein (ACP) is a vital component in the synthesis of fatty acids and polyketides. nih.gov For ACP to become active, it must undergo a post-translational modification.
4'-Phosphopantetheine Prosthetic Group Transfer
The activation of apo-ACP to its functional holo-ACP form is accomplished through the transfer of a 4'-phosphopantetheine moiety from Coenzyme A. This reaction is catalyzed by a family of enzymes known as 4'-phosphopantetheinyl transferases (PPTases). asm.org The PPTase cleaves the 4'-phosphopantetheine group from CoA and covalently attaches it to a conserved serine residue on the apo-ACP. accessscience.com This prosthetic group, with its terminal sulfhydryl group, acts as a flexible "swinging arm" that tethers the growing acyl chain and shuttles it between the various active sites of the fatty acid synthase complex.
| Components of ACP Activation | Function |
| Apo-ACP | The inactive form of Acyl Carrier Protein. |
| Coenzyme A | The donor of the 4'-phosphopantetheine prosthetic group. |
| 4'-Phosphopantetheinyl Transferase (PPTase) | The enzyme that catalyzes the transfer of the prosthetic group. |
| Holo-ACP | The active form of Acyl Carrier Protein, containing the 4'-phosphopantetheine group. |
Role in Fatty Acid Synthase Complex
This compound is indispensable for the de novo synthesis of fatty acids, a metabolic process orchestrated by the multi-enzyme conglomerate known as the Fatty Acid Synthase (FAS) complex. wikipedia.org The vitamin's essentiality stems from its role as the precursor to the 4'-phosphopantetheine moiety. researchgate.netwikipedia.org This molecule functions as a prosthetic group, which, when attached to the Acyl Carrier Protein (ACP), converts it from its inactive apo-form to the active holo-form. wikipedia.org This conversion is a critical post-translational modification catalyzed by a 4'-phosphopantetheinyl transferase. wikipedia.orgwikipedia.org
The Acyl Carrier Protein, a distinct domain within the large multifunctional FAS polypeptide in mammals, serves as the central hub of fatty acid synthesis. nih.govcdnsciencepub.com The attached 4'-phosphopantetheine group acts as a long, flexible "swinging arm," approximately 2 nm in length, that tethers the growing fatty acid chain via a high-energy thioester bond. wikipedia.orgwikipedia.org This covalent attachment allows the ACP to shuttle the acyl intermediates between the various catalytic domains of the FAS complex, a process crucial for the sequential elongation of the fatty acid chain. nih.govacs.org
The dynamic and flexible nature of the 4'-phosphopantetheine arm is integral to its function. cdnsciencepub.com It allows the tethered substrate to access the spatially distinct active sites of the different enzymes within the complex, increasing the effective molarity of the intermediates and creating an efficient, assembly-line-like process. wikipedia.orgresearchgate.net The ACP domain itself facilitates this process through specific protein-protein interactions with the partner enzymes, ensuring the precise delivery of the acyl chain to each catalytic center for the successive rounds of condensation, reduction, dehydration, and a second reduction. nih.govnih.gov
The table below outlines the key enzymatic domains of the mammalian Fatty Acid Synthase complex and the role of the ACP in interacting with them.
| Enzymatic Domain | Abbreviation | Function | Role of Acyl Carrier Protein (ACP) |
| Malonyl/acetyltransferase | MAT | Loads the initial acetyl group (from Acetyl-CoA) and all subsequent malonyl groups (from Malonyl-CoA) onto the ACP. acs.org | Covalently binds the incoming acyl groups via its 4'-phosphopantetheine arm, preparing them for the condensation reaction. acs.orgyoutube.com |
| β-Ketoacyl Synthase | KS | Catalyzes the decarboxylative condensation of the ACP-bound malonyl group with the growing acyl chain (initially an acetyl group) that is temporarily held by the KS domain. acs.orgcambridge.org | Shuttles the malonyl group to the KS active site and then receives the newly elongated β-ketoacyl chain after the condensation event. cambridge.orgyoutube.com |
| β-Ketoacyl Reductase | KR | Reduces the β-keto group of the growing chain to a hydroxyl group, using NADPH as a reductant. acs.org | Presents the β-ketoacyl intermediate to the KR active site for stereospecific reduction. acs.org |
| Dehydratase | DH | Dehydrates the β-hydroxyacyl intermediate to form a double bond, creating an enoyl-ACP. acs.org | Repositions the β-hydroxyacyl intermediate within the DH active site to facilitate the elimination of a water molecule. nih.govacs.org |
| Enoyl Reductase | ER | Reduces the double bond of the enoyl-ACP to form a saturated acyl-ACP, using NADPH. cambridge.org | Moves the enoyl intermediate to the ER active site for the final reduction step in the elongation cycle. cambridge.org |
The iterative process of fatty acid elongation, mediated by the ACP, is detailed in the following table. Each cycle extends the fatty acid chain by two carbon atoms.
| Step | Reaction | Substrate Holder | Product Holder | Description |
| 1. Loading | Malonyl Transfer | Coenzyme A | Acyl Carrier Protein (ACP) | The MAT domain transfers a malonyl group from Malonyl-CoA to the thiol end of the ACP's 4'-phosphopantetheine arm. acs.orgyoutube.com |
| 2. Condensation | Decarboxylation & Acyl Transfer | ACP & KS Domain | Acyl Carrier Protein (ACP) | The KS domain catalyzes the condensation of the ACP-bound malonyl group with the acyl chain from the previous cycle (which was transferred to the KS domain), releasing CO2. The resulting elongated β-ketoacyl chain is attached to the ACP. acs.orgyoutube.com |
| 3. First Reduction | Ketone Reduction | Acyl Carrier Protein (ACP) | Acyl Carrier Protein (ACP) | The ACP presents the β-ketoacyl group to the KR domain, which reduces the ketone to a hydroxyl group using NADPH. acs.org |
| 4. Dehydration | Water Removal | Acyl Carrier Protein (ACP) | Acyl Carrier Protein (ACP) | The DH domain, accessed by the ACP-tethered substrate, removes a water molecule to create a double bond. nih.govacs.org |
| 5. Second Reduction | Double Bond Reduction | Acyl Carrier Protein (ACP) | Acyl Carrier Protein (ACP) | The ACP swings the enoyl intermediate to the ER domain, where the double bond is reduced by NADPH, yielding a saturated acyl-ACP, now two carbons longer. cambridge.org |
| 6. Translocation | Acyl Group Transfer | Acyl Carrier Protein (ACP) | KS Domain | The newly elongated acyl chain is transferred from the ACP to the KS domain, freeing the ACP to accept a new malonyl group for the next cycle. cambridge.org |
This cyclical process repeats until a fatty acid of the desired length, typically palmitate (a 16-carbon chain), is synthesized. The ACP's role as a dynamic carrier is thus central to the entire function of the Fatty Acid Synthase complex. cambridge.org
Regulatory Mechanisms of Pantothenate and Coenzyme a Homeostasis
Feedback Inhibition of Pantothenate Kinase
Pantothenate kinase (PanK) catalyzes the initial and rate-limiting step in CoA biosynthesis, phosphorylating pantothenate to 4'-phosphopantothenate. Its activity is a primary target for feedback regulation, primarily by the end product, CoA, and its various derivatives.
Coenzyme A (CoA) and its thioesters, particularly acetyl-CoA, are potent feedback inhibitors of PanK activity rug.nlwikipedia.orgresearchgate.netnih.govnih.govnih.govresearchgate.net. These molecules bind to PanK, often at or near the ATP-binding site, preventing substrate binding and thus reducing the rate of CoA synthesis wikipedia.orgnih.govnih.gov. The inhibition by CoA is generally competitive with respect to ATP wikipedia.orgresearchgate.netwikipedia.orgatamanchemicals.com. Different isoforms of PanK exhibit varying sensitivities to these inhibitors. For instance, human PanK2 is highly sensitive to acetyl-CoA inhibition (IC₅₀ ≈ 0.1 μM), while PanK1β is less sensitive (IC₅₀ ≈ 5 μM) wikipedia.orgnih.gov. Free CoA (CoASH) is often a more potent inhibitor than its thioesters in some systems, such as E. coli researchgate.net. This feedback mechanism allows the cell to coordinate CoA production with its energy status and metabolic needs wikipedia.orgresearchgate.netgrantome.com.
Mammals possess multiple PanK isoforms (PanK1α, PanK1β, PanK2, PanK3, and a non-catalytic PanK4) encoded by distinct genes, which contribute to the complexity of CoA regulation nih.govucl.ac.ukrug.nlplos.orgresearchgate.net. These isoforms differ in their tissue expression patterns, subcellular localization, and regulatory properties, including their sensitivity to feedback inhibition nih.govucl.ac.ukplos.orgresearchgate.net. For example, PanK1β is less sensitive to acetyl-CoA inhibition compared to PanK2 and PanK3 wikipedia.orgnih.gov. PanK2, often localized to mitochondria, is particularly sensitive to acetyl-CoA wikipedia.orgnih.govgrantome.compnas.org. The differential compartmentalization of these isoforms (e.g., nuclear, cytosolic, mitochondrial) allows them to act as metabolic sensors within specific cellular compartments, responding to local metabolite concentrations nih.govucl.ac.ukplos.org. Bacterial PanKs are typically classified into Type I, Type II, and Type III, with Type III enzymes, such as that from T. maritima, sometimes exhibiting less sensitivity to CoA inhibition, though exceptions exist asm.orgasm.orgasm.org.
Certain metabolic intermediates can counteract the feedback inhibition of PanK, thereby modulating CoA biosynthesis. Carnitine, particularly long-chain acylcarnitines like palmitoylcarnitine, has been shown to reverse the inhibitory effects of acetyl-CoA and other acyl-CoAs on PanK, especially PanK2 wikipedia.orgpnas.orgoregonstate.educapes.gov.br. Palmitoylcarnitine can act as a positive regulator by competitively antagonizing acetyl-CoA binding to PanK2, thereby promoting CoA synthesis, particularly in response to increased demand for fatty acid oxidation in mitochondria wikipedia.orgpnas.org. This suggests a mechanism where increased levels of long-chain acylcarnitines, a consequence of enhanced fatty acid breakdown, can signal for increased CoA production wikipedia.orggrantome.com.
Allosteric Regulation of Enzymes in Associated Pathways
Beyond PanK, other enzymes within the CoA biosynthesis pathway or closely related metabolic pathways can be subject to allosteric regulation, indirectly influencing CoA homeostasis. For example, pyruvate (B1213749) dehydrogenase (PDH), which produces acetyl-CoA, is allosterically regulated by acetyl-CoA itself (as an inhibitor) and other metabolites imrpress.commdpi.comcreative-proteomics.com. This intricate interplay ensures that the supply of acetyl-CoA, a key regulator of PanK, is itself tightly controlled.
PanD-PanZ Complex in β-Alanine Supply Regulation
The regulation of β-alanine supply, a precursor for pantothenate synthesis, is managed by the PanD-PanZ complex in bacteria like E. coli acs.orgnih.govproteopedia.orgnih.govresearchgate.net. PanD, aspartate α-decarboxylase, produces β-alanine. PanZ acts as an accessory protein required for the in vivo activation of the zymogen form of PanD. Crucially, the formation of the PanD-PanZ complex, and consequently the activation of PanD, is dependent on the presence of CoA or acetyl-CoA acs.orgnih.govnih.gov. This complex mechanism suggests that CoA concentration can regulate the supply of β-alanine, thereby influencing the entire pantothenate biosynthetic pathway through a feedback loop acs.orgnih.gov. Overexpression of PanZ can lead to inhibition of pantothenate biosynthesis due to the formation of this complex, highlighting its role in limiting β-alanine availability acs.org.
Structural Biology and Enzymatic Mechanisms
X-ray Crystallographic Studies of Biosynthetic Enzymes
High-resolution crystal structures of the enzymes involved in the pantothenate biosynthesis pathway have revealed detailed atomic-level information about their architecture and function.
Pantothenate kinase (PanK) catalyzes the first and rate-limiting step in coenzyme A (CoA) biosynthesis, the ATP-dependent phosphorylation of pantothenate. wikipedia.org As a key regulatory enzyme, its structure and ligand interactions have been extensively studied. Human PanK isoforms, including PanK1α and PanK3, feature a highly conserved catalytic core and adopt a fold characteristic of the actin kinase superfamily. researchgate.netrcsb.org
Crystallographic studies have revealed that mammalian PanK exists in two primary conformational states: an inactive "open" state and an active "closed" state. researchgate.net The transition between these states is crucial for its catalytic activity and allosteric regulation. The binding of the feedback inhibitor acetyl-CoA stabilizes the open conformation, which is catalytically incompetent. researchgate.net Conversely, the binding of the cofactor ATP promotes a large conformational change, leading to the closed state that is primed for catalysis. researchgate.net This switch involves a significant rotation of the N-terminal nucleotide-binding domain around an α-helix, which closes the active site. researchgate.net This movement is analogous to the "αC" helix rotation seen in other protein kinases. nih.gov The binding of acetyl-CoA maintains the enzyme in the open conformation, preventing ATP from binding effectively. researchgate.net
| PanK Isoform | PDB Code | Ligand | Conformation | Resolution (Å) |
|---|---|---|---|---|
| Human PanK1α | 2I7N | Acetyl-CoA | Open (Inactive) | 1.90 |
| Human PanK3 | 3MK6 | Acetyl-CoA | Open (Inactive) | Not specified |
| Human PanK3 | Not specified | AMPPNP-Mg²⁺-Pantothenate | Closed (Active) | Not specified |
The active site of PanK is designed to precisely orient both pantothenate and ATP for the phosphoryl transfer reaction. The binding of ATP is a prerequisite for the binding of pantothenate, following an ordered kinetic mechanism. wikipedia.org In the active "closed" conformation, the P-loop (phosphate-binding loop) engages the ATP molecule. researchgate.net Key residues are involved in coordinating the ATP molecule; for instance, a conserved lysine (B10760008) (Lys-101 in PanK-II) is crucial for ATP binding, while other residues like Arg-243 help to stabilize the charge of the phosphate (B84403) groups. wikipedia.org
The pantothenate substrate binds in a pocket where its hydroxyl group is positioned for nucleophilic attack on the γ-phosphate of ATP. Its orientation is secured by hydrogen bond interactions with several residues, including Asp-127, Tyr-175, His-177, Tyr-240, and Asn-282 in E. coli PanK. wikipedia.orgnih.gov Asp-127 is proposed to act as the catalytic base, deprotonating the hydroxyl group of pantothenate to initiate the attack on ATP. wikipedia.org
| Enzyme | Ligand | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| PanK-II | ATP | Lys-101, Ser-102, Glu-199, Arg-243 | Binding and orientation of nucleotide |
| E. coli PanK | Pantothenate | Asp-127, Tyr-175, His-177, Tyr-240, Asn-282 | Hydrogen bonds for substrate orientation |
| PanK-II | ATP γ-phosphate | Arg-243, Lys-101, Mg²⁺ | Charge stabilization |
L-aspartate-α-decarboxylase (PanD) catalyzes the conversion of L-aspartate to β-alanine, a key precursor for pantothenate synthesis. rcsb.orgmdpi.com This enzyme is a pyruvoyl-dependent decarboxylase that undergoes a fascinating post-translational maturation process. ebi.ac.uk It is initially synthesized as an inactive pro-protein. nih.govnih.gov Maturation involves an intramolecular, autocatalytic self-cleavage event at a specific Gly-Ser bond (typically Gly24-Ser25). mdpi.comebi.ac.uknih.gov This cleavage results in the formation of two subunits, an α-chain and a β-chain, and critically, the conversion of the newly formed N-terminal serine residue of the α-chain into a pyruvoyl group, which serves as the essential catalytic cofactor. rcsb.orgebi.ac.uk
The crystal structure of E. coli L-aspartate-α-decarboxylase reveals a tetrameric assembly. rcsb.org Each subunit is folded into a double-psi beta-barrel structure. rcsb.org The active sites are located at the interface between adjacent subunits, highlighting the importance of the quaternary structure for catalysis. ebi.ac.uk
| Enzyme | Organism | PDB Code | Resolution (Å) | Key Structural Features |
|---|---|---|---|---|
| L-Aspartate-α-Decarboxylase | Thermus thermophilus | 1VC3 | 1.50 | Tetramer, pyruvoyl group cofactor |
| L-Aspartate-α-Decarboxylase | Helicobacter pylori | 1UHE | 1.55 | Double-psi beta-barrel fold |
| L-Aspartate-α-Decarboxylase | Escherichia coli | 1AW8 | 2.2 | Active site at subunit interface |
Ketopantoate hydroxymethyltransferase (KPHMT or PanB) catalyzes the first committed step in pantothenate biosynthesis: the formation of ketopantoate from α-ketoisovalerate. nih.govpdbj.org The crystal structure of the E. coli enzyme (PDB: 1m3u), determined at 1.9 Å resolution, reveals a decameric quaternary structure, best described as a pentamer of dimers. nih.govebi.ac.uk
The individual monomer adopts a (βα)8 barrel fold, also known as a TIM-barrel, a common structural motif in enzymes. pdbj.orgpdbj.org KPHMT is classified as a member of the phosphoenolpyruvate/pyruvate (B1213749) superfamily. nih.govpdbj.org The active site contains a magnesium ion (Mg²⁺) that is essential for catalysis. nih.gov In the crystal structure complexed with the product, ketopantoate is observed to be bidentately coordinated to the Mg²⁺ ion. pdbj.orgnih.gov This coordination is believed to be similar for the substrate, α-ketoisovalerate, correctly orienting it for the subsequent hydroxymethyl group transfer. pdbj.org
| Enzyme | Organism | PDB Code | Resolution (Å) | Structural Fold | Cofactor/Ion |
|---|---|---|---|---|---|
| Ketopantoate Hydroxymethyltransferase | Escherichia coli | 1m3u | 1.9 | (βα)8 barrel (TIM-barrel) | Mg²⁺ |
The transport of pantothenate across the cell membrane is facilitated by specific transporter proteins. The crystal structure of a group II energy-coupling factor (ECF) transporter for pantothenate (LbECF-PanT) from Lactobacillus brevis has been determined at 3.25 Å resolution. pnas.org This structure provides a model for understanding how bacteria acquire this essential vitamin.
The pantothenate-specific binding component, PanT, is an integral membrane protein composed of six transmembrane helices (SM1-6). pnas.org These helices form a bundle that creates a specific binding pocket for pantothenate within the membrane. Structural and mutational analyses have identified the key residues that constitute this binding pocket. The PanT subunit interacts with a shared ECF module (composed of EcfT, EcfA, and EcfA' proteins) that couples ATP hydrolysis to the transport process. The structure reveals that different substrate-specific S components (like PanT and the folate transporter FolT) share a common surface for interacting with the EcfT protein, providing insight into the modular nature of these transporters. pnas.orgpnas.org
| Protein Complex | Organism | Resolution (Å) | Key Structural Features of PanT |
|---|---|---|---|
| LbECF-PanT | Lactobacillus brevis | 3.25 | Six-transmembrane helix bundle; specific pantothenate-binding pocket |
Pantothenate Kinase (PanK) Structure and Ligand Binding
Mechanistic Enzymology of Pantothenate Pathway Enzymes
The biosynthesis of pantothenate involves a series of enzymatic reactions, each with a specific mechanism that has been the subject of detailed investigation. Understanding these mechanisms, including the intermediates formed and the specificity of the enzymes for their substrates, is crucial for a complete picture of DL-pantothenic acid synthesis.
Reaction Intermediates and Transition States
The enzymes of the pantothenate biosynthesis pathway proceed through several key reaction intermediates and transition states to catalyze their respective reactions. Notably, the mechanism of pantothenate synthetase (PanC) has been extensively studied, revealing a multi-step process.
Researchers have synthesized and studied nonreactive analogues of the pantoyl adenylate intermediate. nih.gov These analogues have been shown to be potent inhibitors of pantothenate synthetase, binding tightly to the active site and mimicking the structure of the adenylate intermediate. nih.govnih.gov
Another key enzyme in the pathway, ketopantoate reductase (KPR), catalyzes the NADPH-dependent reduction of α-ketopantoate to D-pantoate. yu.edu The steady-state mechanism for this reaction is an ordered sequential bi-bi kinetic mechanism. nih.gov This means that the enzyme first binds to NADPH, followed by the binding of ketopantoate for the hydride transfer to occur. nih.gov While hydride transfer is a crucial step, small primary deuterium (B1214612) kinetic isotope effects suggest it is not the rate-limiting step in catalysis. yu.edu A key feature of this mechanism is the stereospecific transfer of the pro-S hydrogen atom of NADPH to the C-2 position of ketopantoate. yu.edu
| Enzyme | Reaction Step | Intermediate/Transition State | Experimental Evidence |
| Pantothenate Synthetase (PanC) | Condensation of D-pantoate and β-alanine | Pantoyl adenylate intermediate | Confirmed by 31P NMR spectroscopy of [18O]AMP produced from [carboxyl-18O]pantoate. acs.orgyu.edu |
| Ketopantoate Reductase (KPR) | Reduction of α-ketopantoate to D-pantoate | Ternary enzyme-NADPH-ketopantoate complex | Inferred from steady-state kinetics and structural modeling. nih.govnih.gov |
Substrate Specificity and Ambiguity of Enzymes
The enzymes in the pantothenate pathway exhibit a range of substrate specificities, from highly specific to somewhat ambiguous, which has implications for the regulation and potential for alternative metabolic routes.
Pantothenate synthetase from Escherichia coli (PSE. coli) demonstrates a notable dichotomy in its substrate tolerance. While it is highly specific for its carboxylic acid substrate, (R)-pantoic acid, it displays a very broad scope for its amine substrate. rsc.org This enzyme can accept a wide variety of structurally diverse amines for coupling to (R)-pantoic acid, including those with substitutions on the carbon chain. rsc.org For instance, both the (R)- and (S)-enantiomers of 3-amino-2-methylpropanoic acid are accepted as substrates. rsc.org This promiscuity has been exploited for the enzymatic synthesis of various amide products. rsc.org
In contrast to the broad amine specificity of PanC, ketopantoate reductase (KPR) shows a more defined substrate preference. However, there is evidence of some ambiguity in the pathway. The acetohydroxy acid isomeroreductase, an enzyme involved in the biosynthesis of branched-chain amino acids, is also capable of catalyzing the reduction of α-ketopantoate to pantoate. nih.gov In some organisms, such as Corynebacterium glutamicum, this enzyme is the sole producer of pantoate. nih.gov This indicates a level of metabolic crosstalk and redundancy in the synthesis of this key precursor.
The binding of substrates to their respective enzymes is a highly specific process governed by the three-dimensional structure of the enzyme's active site. jackwestin.comlibretexts.org This active site is composed of a unique arrangement of amino acid residues that create a specific chemical environment perfectly suited for the substrate. jackwestin.comlibretexts.org The interaction between the enzyme and substrate forms an enzyme-substrate complex, which lowers the activation energy of the reaction. jackwestin.comlibretexts.org
| Enzyme | Natural Substrates | Accepted Alternative Substrates | Notes |
| Pantothenate Synthetase (E. coli) | (R)-pantoic acid, β-alanine | Various structurally diverse amines (e.g., 3-amino-2-fluoropropionic acid, tryptamine) | Highly specific for (R)-pantoic acid but shows broad amine substrate scope. rsc.org |
| Ketopantoate Reductase | α-ketopantoate, NADPH | - | The reaction can also be catalyzed by acetohydroxy acid isomeroreductase. nih.gov |
Analytical Methodologies for Research Applications
Chromatographic Techniques for Pantothenate and Derivatives Quantification
Chromatographic methods, particularly when coupled with sensitive detection systems like mass spectrometry, are paramount for the precise quantification of pantothenic acid and its related compounds in complex biological and food matrices. These techniques enable the separation of pantothenic acid from interfering substances, allowing for accurate measurement even at low concentrations.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS has emerged as a powerful and widely adopted technique for the analysis of pantothenic acid due to its superior sensitivity, selectivity, and speed compared to older methods researchgate.netacs.org. This technique combines the efficient separation capabilities of UHPLC with the definitive identification and quantification power of tandem mass spectrometry.
Methodology and Applications: UHPLC-MS/MS systems typically employ liquid chromatography to separate pantothenic acid and its derivatives from other components in a sample extract. Electrospray ionization (ESI) is a common interface for LC-MS/MS, efficiently ionizing pantothenic acid for detection mdpi.comrsc.org. Tandem mass spectrometry, often operating in Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) modes, allows for highly specific detection by monitoring characteristic precursor-to-product ion transitions rsc.orgnih.gov.
This method is extensively used for quantifying pantothenic acid in diverse biological matrices such as human serum acs.org, whole blood nih.govplos.org, and even brain tissue in neurodegenerative disease research nih.gov. It is also applied to food matrices like infant formulas and dairy products sigmaaldrich.comsigmaaldrich.com. UHPLC-MS/MS can simultaneously measure multiple B vitamins, providing a comprehensive nutritional profile acs.orgnih.govplos.org.
Performance Characteristics: UHPLC-MS/MS methods demonstrate high sensitivity, with reported instrument quantitation limits often in the low μg/L range for whole blood plos.org. For instance, accuracy typically ranges from 89% to 120% plos.org, with recoveries between 89.5% and 93.5% sigmaaldrich.com. Precision, measured as relative standard deviation (RSD), is generally low, often below 10% plos.orgsigmaaldrich.com. The MRM transition for pantothenic acid is commonly reported as m/z 220→90 rsc.org.
Table 6.1.1: Performance Metrics for UHPLC-MS/MS Analysis of Pantothenic Acid
| Parameter | Typical Value/Range | Reference |
| Quantitation Limit (Blood) | 0.42 – 5.0 μg/L | plos.org |
| Accuracy | 89 – 120% | plos.org |
| Recovery | 89.5 – 93.5% | sigmaaldrich.com |
| Precision (RSD) | < 10% (e.g., 1.0% sigmaaldrich.com, 0.5 – 13% plos.org) | plos.orgsigmaaldrich.com |
| MRM Transition | m/z 220→90 | rsc.org |
| Linearity (R²) | > 0.998 | rsc.org |
Spectrophotometric and Spectroscopic Approaches for Enzymatic Assays
Spectrophotometric and spectroscopic methods are fundamental analytical tools in biochemistry, widely employed for monitoring enzyme kinetics and quantifying enzymatic activity. These techniques rely on measuring changes in light absorption or scattering by a sample as a reaction progresses.
Principles of Spectrophotometric Assays: In a spectrophotometric assay, the progress of an enzyme-catalyzed reaction is tracked by observing alterations in the absorbance of light, typically in the UV/Visible (UV/Vis) range (100-1100 nm) creative-enzymes.com. This change in absorbance can arise from the conversion of a substrate to a product that possesses different light-absorbing properties, or from the consumption or production of cofactors that absorb UV light, such as NADH or NADPH at 340 nm creative-enzymes.com. Colorimetric assays are a subset of spectrophotometric methods that utilize visible light, where color changes are directly observable and quantifiable creative-enzymes.com. The rate of change in absorbance over time is directly proportional to the enzyme's activity, allowing for the determination of kinetic parameters creative-enzymes.com.
Application in Pantothenic Acid Research: While direct spectrophotometric assays for enzymes involved in pantothenic acid metabolism (e.g., pantothenate kinase) are not detailed in the provided literature, spectrophotometry plays a crucial indirect role in the microbiological assay of pantothenic acid. In this context, the growth of the test microorganism, Lactobacillus plantarum, is measured turbidimetrically using a spectrophotometer. The turbidity, indicative of bacterial proliferation, is directly correlated with the concentration of pantothenic acid available in the growth medium drg-international.cominterlabdist.com.brexodocientifica.com.brbioagilytix.commicromasterlab.comhogrefe.com. Measurements are typically taken at wavelengths such as 660 nm interlabdist.com.br or within the 610-630 nm or 540-550 nm range drg-international.com.
Microbiological Assays in Research (e.g., Lactobacillus plantarum Assay)
The microbiological assay, particularly utilizing Lactobacillus plantarum (ATCC 8014), has historically served as a reference method for quantifying pantothenic acid in various matrices, including foods, blood, and urine rsc.orgresearchgate.nethogrefe.com. This bioassay method leverages the specific nutritional requirements of the test organism.
Methodology: The core principle of the Lactobacillus plantarum assay involves culturing the bacterium in a specially prepared medium that is devoid of pantothenic acid but contains all other essential nutrients required for growth interlabdist.com.brexodocientifica.com.brmicromasterlab.com. Samples or known standards containing pantothenic acid are added to separate tubes of this medium. The organism's growth, which is dependent on the presence and concentration of pantothenic acid, is then measured. This growth is typically quantified turbidimetrically using a spectrophotometer, correlating the optical density to the amount of pantothenic acid present drg-international.cominterlabdist.com.brexodocientifica.com.brbioagilytix.commicromasterlab.comhogrefe.com. A standard curve generated from known concentrations of pantothenic acid is used to determine the unknown quantities in test samples drg-international.cominterlabdist.com.brexodocientifica.com.br.
Research Applications and Limitations: This method has been instrumental in research for determining total pantothenic acid content in diverse samples drg-international.cominterlabdist.com.brbioagilytix.comhogrefe.com. However, it is known to be time-consuming, often requiring extensive sample preparation and incubation periods (e.g., 18-24 hours) sigmaaldrich.com. Compared to chromatographic methods, it can also lack specificity and is more susceptible to variations in microbial response hogrefe.com.
Sample Preparation Challenges for Bound Forms in Biological Matrices
Accurate quantification of pantothenic acid in biological matrices presents several challenges, primarily related to the presence of the vitamin in various bound forms and the inherent complexity of biological samples.
Bound Forms and Hydrolysis: Pantothenic acid often exists in biological systems and foodstuffs not as the free vitamin but as integral components of larger molecules, such as Coenzyme A (CoA), acyl-CoA, acyl-carrier protein (ACP), and phosphopantetheine rsc.orgnih.gov. To measure the total pantothenic acid content, these conjugates typically require enzymatic or chemical hydrolysis to release the free vitamin or its immediate precursor, pantetheine (B1680023), prior to analysis rsc.orgnih.gov. For instance, red blood cells are particularly rich in CoA, necessitating enzymatic treatment to liberate pantothenic acid rsc.org. The efficiency of this hydrolysis step is critical, as incomplete conversion can lead to underestimation, while harsh conditions might degrade the analyte nih.gov.
Matrix Effects and Analyte Stability: Biological samples, including serum, plasma, and tissue homogenates, are complex matrices containing a multitude of endogenous compounds. These components can co-elute with the analyte during chromatographic separation and interfere with the ionization process in mass spectrometry, leading to "matrix effects" such as ion suppression or enhancement rsc.orgnih.gov. Managing these effects is crucial for accurate quantification, often involving careful selection of sample preparation techniques, internal standards (preferably isotopically labeled), and optimization of chromatographic conditions acs.orgplos.orgnih.govnih.gov.
Furthermore, pantothenic acid and its derivatives can exhibit sensitivity to environmental factors such as heat, light, acidic, or alkaline conditions, and oxygen exposure nih.gov. This necessitates precise sample handling, storage, and processing protocols to maintain analyte integrity throughout the analytical workflow nih.govresearchgate.net.
Sample Preparation Steps: Common sample preparation steps for biological fluids involve protein precipitation to remove interfering macromolecules. For example, in serum or whole blood analysis, agents like zinc sulfate (B86663) in methanol (B129727) have been shown to yield better accuracy and precision compared to trichloroacetic acid for precipitating proteins prior to analysis acs.orgplos.org. The choice of protein-precipitating agent and extraction solvent can significantly impact the recovery and accuracy of the final measurement plos.org.
Table 6.4: Common Bound Forms and Sample Preparation Considerations
| Challenge Area | Description | Relevant Forms/Considerations |
| Bound Forms | Pantothenic acid exists conjugated within essential biomolecules. | Coenzyme A (CoA), Acyl-CoA, Acyl-carrier protein (ACP), Phosphopantetheine rsc.orgnih.gov |
| Hydrolysis | Conversion of bound forms to free pantothenic acid or pantetheine is required for measurement. | Enzymatic (e.g., pantetheinase, phosphatase) or chemical hydrolysis rsc.orgnih.gov. Red blood cells require CoA hydrolysis rsc.org. |
| Matrix Complexity | Biological samples contain numerous endogenous compounds that can interfere with analysis, particularly in MS. | Ion suppression/enhancement leading to inaccurate quantification rsc.orgnih.gov. |
| Analyte Stability | Pantothenic acid can be sensitive to heat, light, pH extremes, and oxidation. | Requires careful sample handling, storage, and processing nih.gov. |
| Protein Removal | Precipitation of proteins is a common initial step for liquid samples to reduce matrix interference. | Zinc sulfate in methanol often preferred over trichloroacetic acid acs.orgplos.org. |
| Internal Standards | Use of isotopically labeled standards is crucial for compensating for matrix effects and variations in recovery acs.orgnih.gov. | [15N, 13C3]-pantothenic acid hogrefe.comnih.gov |
Comparative and Evolutionary Biochemistry of Pantothenate Pathways
Evolutionary Origins of Pantothenate and Coenzyme A Biosynthesis
The biosynthesis of pantothenate and its subsequent conversion to coenzyme A (CoA) are fundamental metabolic pathways with deep evolutionary roots. Scientific evidence suggests that CoA is an ancient molecule, central to metabolism, and likely present at a very early stage in the evolution of life. oup.com The prebiotic availability of pantothenate precursors supports the hypothesis that CoA's function was important in the earliest metabolic pathways. It is thought that pantothenate, or a related compound, served as a prebiotic precursor for the initial synthesis of CoA. oup.com
The evolutionary history of the pantothenate biosynthesis pathway is thought to have proceeded through a "patchwork" mechanism. researchgate.netportlandpress.comnih.gov This model suggests that the individual enzymes of the pathway were recruited separately from diverse protein families, rather than evolving in a linear, retrograde fashion. researchgate.netportlandpress.comnih.gov This recruitment of enzymes with pre-existing catalytic activities that could be adapted for new roles in the synthesis of pantothenate intermediates would have been a key driver in the pathway's emergence.
Phylogenetic analyses of the enzymes involved in CoA biosynthesis indicate that the enzymes responsible for synthesizing phosphopantothenate were recruited independently in the bacterial and archaeal lineages, an example of convergent evolution. oup.com In contrast, eukaryotes appear to have inherited the genes for pantothenate synthesis from bacteria. oup.com The presence of homologues to bacterial pantothenate biosynthesis enzymes in some archaeal genomes is believed to be the result of horizontal gene transfer from bacterial thermophiles. oup.com
Divergence and Conservation of Pathways Across Domains of Life
Eukaryotic CoA biosynthesis genes appear to be a chimera, with some derived from bacteria and others from archaea. oup.com For instance, eukaryotic phosphopantothenoylcysteine synthetase (PPCS) and phosphopantothenoylcysteine decarboxylase (PPCDC) enzymes show relatedness to the archaeal PPCS and bacterial PPCDC domains, respectively. oup.com
Below is a table summarizing the key enzymes in the E. coli pantothenate biosynthesis pathway, which is a well-studied model.
| Enzyme Name | Gene | EC Number | Function |
| Ketopantoate hydroxymethyltransferase | panB | 2.1.2.11 | Converts α-ketoisovalerate to ketopantoate. |
| Ketopantoate reductase | panE | 1.1.1.169 | Reduces ketopantoate to pantoate. |
| Aspartate-α-decarboxylase | panD | 4.1.1.11 | Converts L-aspartate to β-alanine. |
| Pantothenate synthetase | panC | 6.3.2.1 | Condenses pantoate and β-alanine to form pantothenate. |
Adaptive Strategies for Pantothenate Acquisition in Microorganisms
Many microorganisms have evolved adaptive strategies for acquiring pantothenate, particularly in environments where de novo synthesis may be inefficient or impossible. A primary strategy is pantothenate auxotrophy, a condition where an organism cannot synthesize an essential compound and must obtain it from its environment. This is often facilitated by the presence of dedicated transporter proteins, or permeases, that facilitate the uptake of exogenous pantothenate. nih.gov
Pantothenate auxotrophy has been observed in a variety of microorganisms, each with unique adaptations. For example, yeasts of the genus Hanseniaspora lack key enzymes for pantothenate biosynthesis and rely on a transporter to acquire it from their environment, which includes plant surfaces and other fungi. nih.govnih.gov Similarly, some pink-pigmented facultative methylotrophs (PPFMs) of the genus Methylobacterium, which colonize plant leaves, are pantothenate auxotrophs. tandfonline.comtandfonline.com These bacteria have been shown to acquire not only pantothenate but also its precursors, such as β-alanine, from their plant hosts. tandfonline.comtandfonline.com The bacterium Zymomonas mobilis is also a pantothenate auxotroph due to the absence of the panD gene, which encodes aspartate-decarboxylase. oup.com This bacterium can, however, synthesize pantothenate if its growth medium is supplemented with β-alanine. oup.com
In some cases, the inhibition of the pantothenate pathway by environmental factors has driven the evolution of adaptive responses. For instance, the glutamate-pantothenate pathway has been shown to promote antibiotic resistance in Edwardsiella tarda. nih.gov
The following table details examples of microorganisms with pantothenate auxotrophy and their strategies for acquiring the vitamin.
| Microorganism | Reason for Auxotrophy | Acquisition Strategy |
| Hanseniaspora yeasts | Lack of key biosynthesis genes. | Uptake via a pantothenate transporter from the environment (plants, other fungi). nih.govnih.gov |
| Methylobacterium spp. | Inability to synthesize β-alanine. | Acquisition of pantothenate and its precursors (e.g., β-alanine) from the host plant. tandfonline.comtandfonline.com |
| Zymomonas mobilis | Absence of the panD gene (aspartate-decarboxylase). | Uptake of exogenous pantothenate or β-alanine from the growth medium. oup.com |
Gene Loss and Functional Complementation in Symbiotic Systems
In many symbiotic relationships, particularly those involving intracellular bacteria with reduced genomes, the pantothenate biosynthesis pathway is often fragmented due to gene loss. The survival of the symbiont then depends on the host to provide the missing components, a phenomenon known as functional complementation.
A well-documented example is the pea aphid, Acyrthosiphon pisum, and its endosymbiont Buchnera aphidicola. Buchnera has lost the panD gene and is therefore unable to produce β-alanine. nih.gov The aphid host complements this loss by synthesizing β-alanine, which is then transported to the symbiont. nih.gov Furthermore, in some Buchnera lineages, the panE gene, encoding ketopantoate reductase, has also been lost. nih.gov In these cases, the function of the missing enzyme is taken over by a substrate-ambiguous enzyme from another pathway, IlvC (ketol-acid reductoisomerase), which is involved in branched-chain amino acid biosynthesis. nih.gov
Another instance of functional complementation is seen in the whitefly, Bemisia tabaci, and its primary symbiont, Portiera aleyrodidarum. Portiera lacks the panB and panC genes required for pantothenate synthesis. nih.gov The whitefly genome contains a fused panBC gene that was horizontally transferred from a bacterium. nih.gov This host gene complements the missing functions in the symbiont, allowing for the production of pantothenate, which is crucial for the fitness of both the whitefly and its symbiont. nih.gov
The table below summarizes these symbiotic systems and the mechanisms of functional complementation.
| Host Organism | Symbiont | Lost Gene(s) in Symbiont | Complementation Mechanism |
| Pea aphid (Acyrthosiphon pisum) | Buchnera aphidicola | panD | Host provides β-alanine. nih.gov |
| Pea aphid (Acyrthosiphon pisum) | Buchnera aphidicola | panE | Symbiont's substrate-ambiguous enzyme IlvC performs the function. nih.gov |
| Whitefly (Bemisia tabaci) | Portiera aleyrodidarum | panB, panC | Host expresses a horizontally acquired, fused panBC gene. nih.gov |
Advanced Research Methodologies and Engineering Approaches
Metabolic Engineering for Modulating D-Pantothenic Acid and Coenzyme A Levels
Metabolic engineering offers powerful tools to optimize biological systems for increased production of valuable compounds like D-pantothenic acid or to alter cellular CoA levels for research purposes. These approaches often involve genetic modifications, pathway optimization, and the expression of genes in heterologous hosts.
Gene Editing and Overexpression Strategies (e.g., CRISPRi)
Genetic engineering techniques, including gene editing and overexpression, are instrumental in enhancing the biosynthesis of D-pantothenic acid and modulating cellular CoA pools. By modifying specific genes within the metabolic pathways, researchers can overcome natural limitations and improve yields.
Gene Overexpression for Increased Flux: Overexpression of key genes in the pantothenate biosynthesis pathway, such as panC (encoding pantothenate synthetase) and panB, has been successfully employed to boost production revmedchir.roresearchgate.net. In Bacillus subtilis, co-expression of genes like panBCDE, ilvBNC, and ilvD has led to significantly higher pantothenic acid productivity revmedchir.ro. Similarly, overexpressing the panC gene from B. subtilis in Bacillus megaterium resulted in high pantoate-β-alanine ligase (PBL) activity, contributing to enhanced D-pantothenic acid titers nih.gov.
Competing Pathway Attenuation: To redirect metabolic flux towards D-pantothenic acid, researchers have attenuated competing pathways. For example, in Escherichia coli, reducing the carbon flux into the L-valine biosynthetic pathway by attenuating genes like valine-pyruvate aminotransferase and branched-chain-amino-acid aminotransferase led to a substantial increase in D-pantothenic acid yield researchgate.net.
CRISPRi for Gene Regulation: While not extensively detailed for pantothenate synthesis in the provided literature, CRISPR interference (CRISPRi) is a powerful tool for gene regulation, allowing for the transient and controlled partial inhibition of metabolic pathways. This technique can be applied to study the impact of specific gene downregulation on CoA levels or pantothenate production, although precise control remains a challenge mdpi.com.
Pathway Optimization and Flux Redirection
Optimizing metabolic pathways involves fine-tuning enzyme activities, cofactor availability, and carbon flow to maximize the desired product. This can include enhancing precursor supply, improving enzyme kinetics, and redirecting metabolic intermediates.
Enhancing Precursor Supply: Strategies to boost the synthesis of precursors like pyruvate (B1213749) are employed to increase the flux towards acetyl-CoA, a key intermediate derived from CoA metabolism mdpi.com. Overexpression of genes involved in glycolysis, the Entner-Doudoroff (ED) pathway, and the pentose (B10789219) phosphate (B84403) (PP) pathway can enhance pyruvate synthesis, thereby driving acetyl-CoA formation mdpi.com.
Enzyme Engineering: Modifying enzymes to reduce feedback inhibition or improve catalytic efficiency is another key strategy. For instance, mutations in the panB gene in Bacillus subtilis have been introduced to create enzymes less sensitive to feedback inhibition, thereby overcoming a bottleneck in pantothenate biosynthesis google.com.
Metabolic Flux Analysis: Understanding and redirecting metabolic flux is crucial. By analyzing cellular metabolism, researchers can identify competing pathways that divert resources away from pantothenate synthesis and implement strategies to redirect these fluxes, such as attenuating amino acid biosynthesis pathways researchgate.net.
Heterologous Gene Expression for Enhanced Biocatalysis
Expressing genes encoding enzymes from the pantothenate biosynthesis pathway in heterologous hosts is a common strategy for improving biocatalytic production. This approach leverages the well-established genetic tools and high-throughput capabilities of model organisms.
Host Organism Engineering: Genes encoding key enzymes like pantoate-β-alanine ligase (PBL, encoded by panC) from various bacteria (E. coli, B. megaterium, C. glutamicum, B. subtilis) have been expressed in B. megaterium to enhance D-pantothenic acid production nih.gov. The B. subtilis derived panC gene demonstrated particularly high PBL activity, leading to improved DPA titers when expressed in B. megaterium nih.gov.
Chiral Intermediate Production: Heterologous expression systems are also used to produce chiral intermediates essential for pantothenic acid synthesis. For example, a novel D-lactonase from Escherichia coli was expressed to facilitate the kinetic resolution of D,L-pantolactone, a key intermediate for D-pantothenic acid rsc.org. Similarly, a C. glabrata protein (CglCPR) was expressed in E. coli for the production of D-pantolactone mdpi.com.
Application of Pantothenate Analogues and Enzyme Inhibitors as Research Tools
Pantothenate analogues and specific enzyme inhibitors serve as invaluable tools for dissecting the complex regulatory mechanisms of CoA biosynthesis, probing enzyme functions, and identifying potential therapeutic targets.
Structural-Based Design of Inhibitors
The detailed understanding of enzyme structures, often obtained through X-ray crystallography and computational modeling, guides the rational design of potent and selective inhibitors.
Targeting Key Enzymes: Enzymes such as pantothenate kinase (PanK) and pantothenate synthetase (PanC) are primary targets due to their critical roles in the pathway oup.comasm.orgplos.orgnih.gov. PanK catalyzes the rate-limiting, first committed step in CoA biosynthesis asm.orgnih.gov.
Mimicking Reaction Intermediates: Inhibitors designed to mimic reaction intermediates, such as pantoyl adenylate, have been synthesized by modifying the phosphodiester linkage with ester or sulfamoyl groups. These analogues exhibit competitive inhibition, with sulfamoyl derivatives showing greater potency due to their closer structural resemblance to the intermediate rsc.orgpsu.edu.
Structure-Activity Relationship (SAR) Studies: Co-crystal structures of enzyme-inhibitor complexes, such as those for Mycobacterium tuberculosis pantothenate kinase (MtPanK), provide crucial insights into binding modes and interactions. This information is vital for optimizing inhibitor scaffolds and performing SAR studies to enhance potency and selectivity asm.orgfrontiersin.orgup.ac.zanih.gov. For example, understanding how inhibitors bind to the active site and potentially interfere with ATP binding allows for the design of more effective compounds nih.gov.
Computational Drug Discovery: Techniques like molecular docking and virtual screening are employed to identify potential inhibitors from compound libraries. Subsequent molecular dynamics (MD) simulations assess the dynamic stability of enzyme-inhibitor complexes, providing a basis for selecting promising drug candidates up.ac.za.
Investigating Regulatory Mechanisms with Antimetabolites
Antimetabolites are structural analogues of natural metabolites that interfere with metabolic pathways. Their application allows researchers to study cellular regulation, enzyme kinetics, and the physiological consequences of pathway disruption.
Interfering with CoA Biosynthesis: Pantothenate analogues, such as pantothenamides, can act as substrates for pantothenate kinase (PanK) or other CoA biosynthetic enzymes. This leads to the formation of CoA analogues that disrupt normal CoA-dependent reactions or inhibit enzymes utilizing CoA mdpi.comfrontiersin.orgasm.orgplos.orgrsc.org. Pantoyltaurine and its derivatives have also been investigated for their ability to inhibit pantothenic acid utilization in bacteria frontiersin.orgcambridge.org.
Probing Enzyme Regulation: CoA itself acts as a feedback inhibitor of pantothenate kinase, a key regulatory mechanism in CoA biosynthesis wikipedia.orgrug.nl. By using specific PanK inhibitors, researchers can investigate the impact of reduced CoA levels on cellular processes and explore potential therapeutic interventions for diseases linked to CoA dysregulation, such as neurodegeneration (e.g., PKAN) and diabetes rug.nlnih.govacs.orgcaymanchem.com.
Studying Pathway Essentiality: In pathogens like Plasmodium falciparum, pantothenate is essential, and its utilization pathways are susceptible to inhibition by analogues, making them potential antimalarial drug targets plos.orgfrontiersin.org. Studies have shown that pantothenamides can inhibit P. falciparum growth by interfering with pantothenate phosphorylation, with their potency being enhanced when pantetheinase activity is reduced plos.org. Furthermore, specific enzymes in the CoA biosynthesis pathway, such as PPAT and DPCK, have been identified as essential for parasite development, validating them as antimalarial targets frontiersin.org.
Synergistic Effects: In some contexts, antimetabolites can exhibit synergistic effects with other compounds. For example, a Pantothenate Kinase Inhibitor (PANKi) has been shown to synergize with other agents to induce ferroptosis in cancer cells caymanchem.com.
Q & A
Q. How can DL-pantothenic acid be distinguished from its enantiomers (D- and L-forms) in experimental settings?
Methodological Answer:
- Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to separate enantiomers. Validate results with nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical purity .
- Differential scanning calorimetry (DSC) can detect melting point variations between racemic mixtures (DL-form) and pure enantiomers .
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
Methodological Answer:
Q. How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
- Conduct accelerated stability studies using buffered solutions (pH 2–9) and temperatures (4°C–60°C). Monitor degradation via UV-Vis spectroscopy at 205 nm (absorbance peak for pantothenate) .
- Note: Degradation is minimal below 40°C but accelerates in acidic conditions (pH < 3) due to lactone formation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Use PPE (gloves, lab coats, safety goggles) to prevent skin/eye contact. Store in airtight containers at ≤25°C to avoid hygroscopic degradation .
- While classified as non-hazardous, follow institutional guidelines for waste disposal (e.g., incineration with alkali scrubbers) .
Advanced Research Questions
Q. How do the biological activities of this compound and its calcium salt differ in metabolic studies?
Methodological Answer:
- Compare uptake kinetics in cell lines (e.g., Caco-2 for intestinal absorption) using radiolabeled (¹⁴C) this compound vs. calcium salt. Solubility differences (calcium salt is less water-soluble) may affect bioavailability .
- Use knockout models (e.g., pantothenate kinase-deficient cells) to isolate transport mechanisms .
Q. What experimental designs resolve contradictions in reported CoA biosynthesis efficiency using this compound?
Methodological Answer:
Q. How can isotopic tracing elucidate this compound’s role in lipid metabolism under hypoxia?
Methodological Answer:
Q. What strategies optimize this compound quantification in complex matrices like serum or plant extracts?
Methodological Answer:
Q. How does this compound interact with trace elements in microbial growth media?
Methodological Answer:
- Design factorial experiments varying this compound (0–50 mg/L) and trace metals (e.g., Zn²⁺, Fe²⁺). Measure biomass yield in nutrient media (e.g., ATCC Medium 1657) .
- Synergistic effects with Mg²⁺ are documented; antagonism with Cu²⁺ may require chelating agents .
Q. What computational models predict this compound’s binding affinity to pantothenate transporters?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
